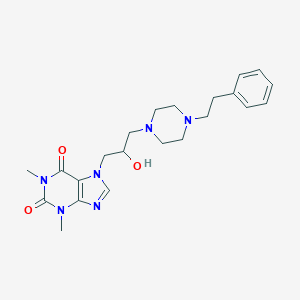
7-(2-Hydroxy-3-(4-phenethylpiperazin-1-yl)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the addition of a hydroxypropyl group and a phenethyl-piperazinyl moiety to the theophylline structure. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Hydroxypropylation: Theophylline undergoes a reaction with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Piperazinylation: The hydroxypropylated theophylline is then reacted with 4-phenethyl-1-piperazine to introduce the phenethyl-piperazinyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- involves several pathways:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: The compound may activate histone deacetylase, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in cocoa with bronchodilator and diuretic effects.
Uniqueness
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other methylxanthines.
Propiedades
Número CAS |
19971-99-4 |
|---|---|
Fórmula molecular |
C22H30N6O3 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
Clave InChI |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
Sinónimos |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















